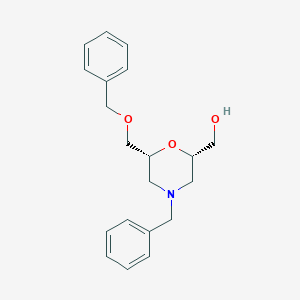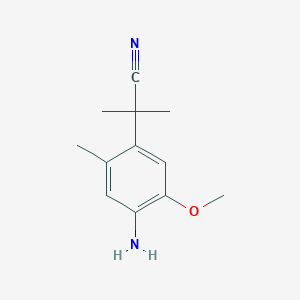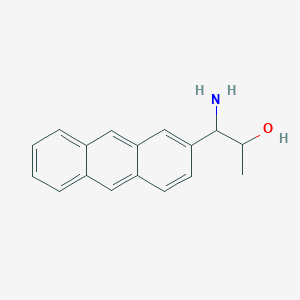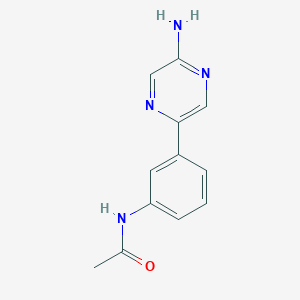![molecular formula C9H4F3N3 B13036351 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a trifluoromethyl group at the 5-position and a carbonitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3-(trifluoromethyl)pyridine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-A]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Due to its unique electronic properties, it is used in the design of organic semiconductors and other advanced materials.
Biological Studies: The compound is utilized in studies of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of various fine chemicals and intermediates used in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation or bind to inflammatory mediators to reduce inflammation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the pyrazole ring but shares the trifluoromethyl and carbonitrile groups, making it useful for comparison in terms of reactivity and applications.
Uniqueness
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its combination of a pyrazolo[1,5-A]pyridine core with a trifluoromethyl group, which imparts distinct electronic properties and enhances its potential for various applications. Its structural features allow for versatile chemical modifications and make it a valuable scaffold in drug discovery and materials science .
Eigenschaften
Molekularformel |
C9H4F3N3 |
|---|---|
Molekulargewicht |
211.14 g/mol |
IUPAC-Name |
5-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-1-2-15-8(3-7)6(4-13)5-14-15/h1-3,5H |
InChI-Schlüssel |
TYFLTYIIUBFGGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)




![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)




![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)

![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)

